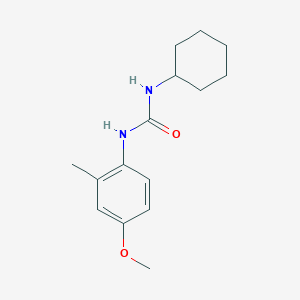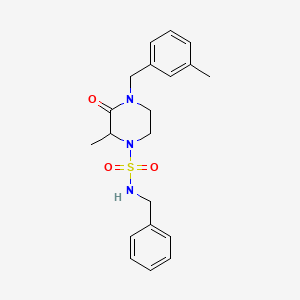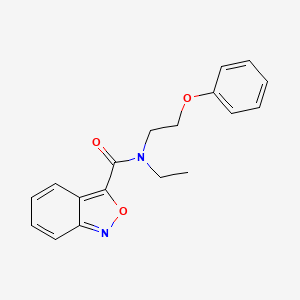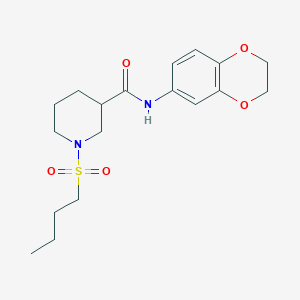
N-cyclohexyl-N'-(4-methoxy-2-methylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-N'-(4-methoxy-2-methylphenyl)urea, also known as CMU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been found to exhibit various biochemical and physiological effects. In
作用机制
The exact mechanism of action of N-cyclohexyl-N'-(4-methoxy-2-methylphenyl)urea is not fully understood, but it is believed to act on the central nervous system by modulating the activity of various neurotransmitters and receptors. This compound has been found to bind to the sigma-1 receptor, which is involved in various physiological processes such as pain perception, cognition, and mood regulation. Furthermore, this compound has been shown to enhance the activity of GABA receptors, which are involved in the regulation of anxiety and seizure activity.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects in animal models. It has been shown to reduce pain sensitivity and improve cognitive function in rats. This compound has also been found to exhibit anticonvulsant effects and reduce anxiety-like behavior in mice. Furthermore, this compound has been found to inhibit the growth and proliferation of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
实验室实验的优点和局限性
One of the main advantages of using N-cyclohexyl-N'-(4-methoxy-2-methylphenyl)urea in lab experiments is its relatively low toxicity and high selectivity towards specific receptors and enzymes. This compound has also been found to have good pharmacokinetic properties, making it suitable for use in various animal models. However, one of the limitations of using this compound in lab experiments is its relatively high cost and limited availability. Furthermore, the exact mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments.
未来方向
There are several future directions for research on N-cyclohexyl-N'-(4-methoxy-2-methylphenyl)urea. One area of research is to further investigate the mechanism of action of this compound and its effects on various neurotransmitter systems. Another area of research is to explore the potential use of this compound in the treatment of various diseases and disorders, including neuropathic pain, epilepsy, and cancer. Furthermore, there is a need for more studies to investigate the pharmacokinetics and toxicity of this compound in animal models. Finally, the development of more efficient and cost-effective synthesis methods for this compound could facilitate its use in various scientific research applications.
Conclusion
In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method of this compound involves the reaction of cyclohexylamine and 4-methoxy-2-methylphenyl isocyanate, and the compound has been found to exhibit various biochemical and physiological effects. This compound has been extensively studied for its potential use in the treatment of various diseases and disorders, and there are several future directions for research on this compound.
合成方法
The synthesis of N-cyclohexyl-N'-(4-methoxy-2-methylphenyl)urea involves the reaction of cyclohexylamine and 4-methoxy-2-methylphenyl isocyanate in the presence of a suitable solvent. The reaction typically takes place at room temperature and yields the desired product in good yields. The purity and quality of the product can be improved by further purification and characterization using various analytical techniques.
科学研究应用
N-cyclohexyl-N'-(4-methoxy-2-methylphenyl)urea has been extensively studied for its potential therapeutic applications in various diseases and disorders. It has been found to exhibit analgesic, anticonvulsant, and antidepressant effects in animal models. This compound has also been investigated for its potential use in the treatment of neuropathic pain, epilepsy, and anxiety disorders. Furthermore, this compound has been found to exhibit anticancer and antitumor properties, making it a promising candidate for cancer therapy.
属性
IUPAC Name |
1-cyclohexyl-3-(4-methoxy-2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11-10-13(19-2)8-9-14(11)17-15(18)16-12-6-4-3-5-7-12/h8-10,12H,3-7H2,1-2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYGNWVBYODKPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(5-fluoro-2-methylphenyl)-2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5334920.png)

![1-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-3-[2-(2,6-difluorophenyl)ethyl]piperidine](/img/structure/B5334929.png)
![N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-3-(4-piperidinylmethyl)benzamide](/img/structure/B5334948.png)

![5-[(1,3-benzoxazol-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5334977.png)
![5-imino-6-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5334985.png)

![N-(1-isonicotinoyl-4-piperidinyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5334994.png)
![4-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2-methoxyphenol](/img/structure/B5335002.png)


![methyl {[5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5335013.png)
![1-hydroxy-3-[(4-nitrobenzyl)oxy]-9H-xanthen-9-one](/img/structure/B5335015.png)
